(2-Bromoethyl)cyclopentane

Lipophilicity Chromatography ADME Prediction

(2-Bromoethyl)cyclopentane (CAS 18928-94-4) is a primary alkyl halide classified as an organobromide, with the molecular formula C₇H₁₃Br and a molecular weight of 177.08 g/mol. Structurally, it consists of a cyclopentane ring covalently linked to a terminal bromoethyl side chain, positioning the reactive bromine atom on a primary carbon two carbons removed from the cycloalkyl moiety.

Molecular Formula C7H13Br
Molecular Weight 177.08 g/mol
CAS No. 18928-94-4
Cat. No. B190018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromoethyl)cyclopentane
CAS18928-94-4
Molecular FormulaC7H13Br
Molecular Weight177.08 g/mol
Structural Identifiers
SMILESC1CCC(C1)CCBr
InChIInChI=1S/C7H13Br/c8-6-5-7-3-1-2-4-7/h7H,1-6H2
InChIKeyGYZRFKCNMIPTEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromoethyl)cyclopentane CAS 18928-94-4: Procurement-Ready Chemical Profile and Compound Identity


(2-Bromoethyl)cyclopentane (CAS 18928-94-4) is a primary alkyl halide classified as an organobromide, with the molecular formula C₇H₁₃Br and a molecular weight of 177.08 g/mol . Structurally, it consists of a cyclopentane ring covalently linked to a terminal bromoethyl side chain, positioning the reactive bromine atom on a primary carbon two carbons removed from the cycloalkyl moiety [1]. This compound is commercially available at ≥98% purity as a liquid building block and is utilized in nucleophilic substitution and organometallic coupling reactions for introducing the cyclopentylethyl scaffold into more complex molecules .

(2-Bromoethyl)cyclopentane CAS 18928-94-4: Why In-Class Halide Substitution Is Not Trivial for Precision Synthesis


While bromocyclopentane (CAS 137-43-9) and (2-chloroethyl)cyclopentane (CAS 84226-36-8) may appear to be structurally analogous reagents for introducing cyclopentane-containing moieties, critical differences in carbon-halogen bond energetics, steric environment, and downstream synthetic utility render them non-interchangeable without altering reaction outcomes . The primary bromoethyl group in (2-bromoethyl)cyclopentane exhibits an XLogP3 of 3.71, conferring markedly higher lipophilicity than its chloro analog, which influences both purification behavior and, when incorporated into drug candidates, ADME properties . Moreover, the bromine atom provides a superior leaving group capacity (pKa of conjugate acid HBr ≈ -9 vs. HCl ≈ -7) relative to chlorine, enabling milder reaction conditions and broader substrate tolerance in SN2 pathways . The following quantitative evidence section delineates these and other verifiable differentiators that directly impact reagent selection and synthetic feasibility.

(2-Bromoethyl)cyclopentane CAS 18928-94-4: Comparative Evidence Guide for Scientific Procurement


Lipophilicity (LogP) Differentiation: 3.71 vs. 3.02 — Influence on Partitioning and Purification

(2-Bromoethyl)cyclopentane exhibits a calculated XLogP3 value of 3.71, whereas its chloro analog, (2-chloroethyl)cyclopentane, possesses a lower XLogP3 of approximately 3.02 . The +0.69 log unit difference corresponds to a roughly 5-fold higher theoretical partition coefficient favoring organic phases for the bromo derivative. This directly impacts retention time on reversed-phase HPLC and the selection of extraction solvents during workup procedures.

Lipophilicity Chromatography ADME Prediction

Carbon-Halogen Bond Dissociation Energy: 68 kcal/mol vs. 81 kcal/mol — Comparative Reactivity in Radical Pathways

The C-Br bond in (2-bromoethyl)cyclopentane possesses a bond dissociation energy (BDE) of approximately 68 kcal/mol, characteristic of primary alkyl bromides [1]. This is significantly lower than the BDE of the C-Cl bond in its chloro analog, which is approximately 81 kcal/mol [2]. The ~13 kcal/mol difference translates to a substantially lower activation barrier for homolytic cleavage, enabling bromine atom transfer or radical initiation under milder thermal or photochemical conditions relative to the chloride.

Bond Dissociation Energy Radical Chemistry Reaction Kinetics

Steric Accessibility and SN2 Reactivity: Primary Electrophile vs. Secondary Electrophile Differentiation

In (2-bromoethyl)cyclopentane, the reactive bromine atom resides on a primary carbon at the terminus of an ethyl linker, rendering it sterically unencumbered and highly accessible for bimolecular nucleophilic substitution (SN2) . In contrast, bromocyclopentane (CAS 137-43-9) positions the bromine directly on a secondary carbon of the cyclopentane ring, where backside attack is severely hindered by the ring geometry and adjacent methylene groups, resulting in a reaction rate that can be orders of magnitude slower [1]. This structural feature makes (2-bromoethyl)cyclopentane the preferred electrophile when rapid and efficient SN2 coupling to congested nucleophiles is required.

Nucleophilic Substitution SN2 Kinetics Steric Hindrance

Precedent in Heterocycle Synthesis: Cyclopentylethyl Moiety Installation for Bioactive Scaffolds

This compound has demonstrated utility as an alkylating agent for the synthesis of cyclopentylethyl-substituted heterocycles with reported biological activity. For instance, 4-bromo-2-(2-cyclopentylethyl)-5-phenyl-1,3-oxazole, a substituted oxazole derivative, was synthesized using (2-bromoethyl)cyclopentane as the key electrophile for installing the cyclopentylethyl group onto the heteroaromatic core [1]. While direct comparative yield data against alternative alkylating agents in the same study are not available, the precedent demonstrates the compound's viability in constructing specific, medicinally relevant chemotypes that may not be easily accessible using simpler or more hindered halide building blocks.

Medicinal Chemistry Heterocycle Synthesis Alkylation

Commercial Purity and Procurement Readiness: ≥98% Assay with In-Stock Availability

(2-Bromoethyl)cyclopentane is commercially supplied at a purity specification of ≥98% (HPLC or GC assay) by multiple global vendors, with in-stock availability confirmed at the time of this analysis . This contrasts with less common derivatives such as (1-bromoethyl)cyclopentane (CAS 931-02-2) or 1,1-bis(2-bromoethyl)cyclopentane, which exhibit limited commercial availability and may require custom synthesis . The consistent 98% purity specification across suppliers reduces the need for in-house purification prior to use in sensitive synthetic sequences.

Purity Specification Supply Chain Procurement

(2-Bromoethyl)cyclopentane CAS 18928-94-4: Evidence-Backed Application Scenarios for Medicinal Chemistry and Process Development


Medicinal Chemistry: Late-Stage SN2 Alkylation for Cyclopentylethyl SAR Exploration

In drug discovery programs aiming to optimize the lipophilicity or binding conformation of lead compounds, the cyclopentylethyl group serves as a distinct pharmacophore element. (2-Bromoethyl)cyclopentane's primary electrophile character (as established in Section 3, Evidence Item 3) and favorable XLogP3 of 3.71 (Section 3, Evidence Item 1) make it the reagent of choice for introducing this moiety via high-yielding SN2 alkylation of amine, phenol, or heterocyclic nitrogen nucleophiles . Its use as a building block enables the rapid generation of compound libraries with systematically varied LogP for structure-activity relationship (SAR) studies, where the +0.69 log unit differential relative to the chloro analog is statistically meaningful.

Process Chemistry: Radical-Mediated C-C Bond Formation Under Milder Conditions

When designing radical-mediated coupling reactions, the lower C-Br bond dissociation energy (BDE) of (2-bromoethyl)cyclopentane (~68 kcal/mol) relative to alkyl chlorides (~81 kcal/mol) facilitates initiation under milder thermal or photoredox conditions (Section 3, Evidence Item 2) . This property supports process-scale atom transfer radical addition (ATRA) or Giese-type additions where the cyclopentylethyl unit is incorporated into carbon frameworks, potentially reducing energy input and side-product formation compared to alternative halide sources.

Academic and Industrial Building Block: Reliable Supply for Diverse Alkylation Workflows

As a commercially stocked compound with a validated purity of ≥98% from multiple suppliers, (2-bromoethyl)cyclopentane represents a low-risk procurement option for laboratories requiring a cyclopentylethyl electrophile (Section 3, Evidence Item 5) . Its utility is supported by documented precedent in heterocycle synthesis, specifically the alkylation of oxazole cores to yield substituted 1,3-oxazoles, confirming its viability in constructing medicinally relevant chemotypes (Section 3, Evidence Item 4) [1]. The consistent purity specification minimizes the need for pre-reaction purification, accelerating synthetic workflow throughput.

Analytical and Preparative Chromatography: LogP-Guided Method Development

The measured XLogP3 value of 3.71 for (2-bromoethyl)cyclopentane provides a quantitative basis for predicting retention behavior on reversed-phase HPLC and for designing efficient liquid-liquid extraction protocols (Section 3, Evidence Item 1) . Analytical chemists developing purification methods for reaction mixtures containing this building block or its derivatives can leverage this data point to select appropriate mobile phase compositions and organic solvents (e.g., ethyl acetate, dichloromethane) for optimal separation efficiency, in contrast to more polar chloro analogs which would elute earlier and require different solvent systems.

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